NVP-DPP728

Description

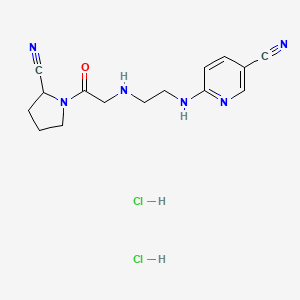

Structure

3D Structure

Properties

CAS No. |

247016-69-9 |

|---|---|

Molecular Formula |

C15H18N6O |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |

InChI Key |

VFFZWMWTUSXDCB-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NVP-DPP728 on Dipeptidyl Peptidase-IV

Executive Summary

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[1][2][3] Inhibition of this enzyme is a validated therapeutic strategy for the management of type 2 diabetes.[1][4][5] NVP-DPP728 is a potent, selective, and slow-binding inhibitor of DPP-IV.[4][6] This document provides a comprehensive technical overview of its mechanism of action, inhibition kinetics, physiological effects, and the experimental protocols used for its characterization. This compound acts via a two-step, reversible mechanism, forming a nitrile-dependent complex with the enzyme that exhibits transition-state characteristics.[4] This interaction prevents the degradation of GLP-1, thereby enhancing glucose-dependent insulin secretion and improving glucose tolerance.[5][7]

Core Mechanism of Action

This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine) is distinguished by its unique mode of DPP-IV inhibition. It is not a simple competitive inhibitor but rather engages the enzyme through a more complex, multi-step process.

Key Mechanistic Features:

-

Slow-Binding Inhibition: this compound exhibits time-dependent inhibition, characteristic of a slow-binding mechanism where an initial enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*).[4]

-

Reversibility: Despite its high potency and slow dissociation, the inhibition is reversible. The dissociation half-life (t½) is approximately 10 minutes.[4]

-

Nitrile-Dependent Interaction: The mechanism is critically dependent on the cyanopyrrolidine moiety. The nitrile group at the 2-pyrrolidine position, specifically in the L-configuration, is essential for maximal inhibitory activity.[4] It is believed to form a novel, reversible, covalent complex with the catalytic serine residue (Ser630) in the DPP-IV active site.

-

Two-Step Inhibition Model: The kinetic data for this compound are consistent with a two-step inhibition mechanism, suggesting the formation of an initial encounter complex followed by the formation of a more stable, tightly-bound complex.[4]

Inhibition Kinetics and Potency

The potency of this compound has been extensively characterized using kinetic studies. Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions, the inhibition constant (Ki) represents an intrinsic measure of affinity.[8][9] this compound is a highly potent inhibitor with kinetic parameters in the low nanomolar range.

| Parameter | Value | Species | Conditions | Reference |

| Ki | 11 nM | Human | Amidolytic Activity Assay | [4][6] |

| Kd | 12 nM | Bovine | Radioligand Binding Assay | [4] |

| k_on_ | 1.3 x 10⁵ M⁻¹s⁻¹ | Human | Amidolytic Activity Assay | [4] |

| k_off_ | 1.3 x 10⁻³ s⁻¹ | Human | Amidolytic Activity Assay | [4] |

| k_off_ | 1.0 x 10⁻³ s⁻¹ | Bovine | In the absence of substrate | [4] |

| Dissociation t½ | ~10 min | Bovine | - | [4] |

Table 1: Quantitative Inhibition Data for this compound against DPP-IV

Physiological Signaling Pathway

The therapeutic effect of this compound is a direct consequence of its potent and specific inhibition of DPP-IV. By blocking the enzyme, this compound protects endogenous incretin hormones from rapid degradation.[5][10]

-

Incretin Release: Following a meal, L-cells in the intestine release active GLP-1 (7-36 amide).[3]

-

DPP-IV Action (Uninhibited): In the absence of an inhibitor, DPP-IV rapidly cleaves GLP-1 into its inactive form, GLP-1 (9-36 amide), with a circulating half-life of only 1-2 minutes.[5][10]

-

This compound Intervention: this compound binds to and inhibits DPP-IV, preventing the degradation of active GLP-1.[5][6]

-

Downstream Effects: The resulting increase in circulating levels of active GLP-1 potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control.[1][3][5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. researchgate.net [researchgate.net]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

NVP-DPP728: A Comprehensive Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of NVP-DPP728, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, formulation development, and ensuring the overall quality and efficacy of this compound as a potential therapeutic agent. While specific quantitative data for this compound in various conditions is not extensively available in the public domain, this guide synthesizes the known information and presents standardized experimental protocols for determining these crucial parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. This compound is available as a dihydrochloride salt, which generally enhances aqueous solubility.

Reported Solubility Data

Available data indicates that this compound dihydrochloride exhibits good solubility in aqueous and common organic solvents.

| Solvent | Reported Solubility |

| Water | Soluble up to 100 mM |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM |

It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of excipients. The provided data should be considered as a general guideline.

Experimental Protocol: Kinetic Solubility Assay

To determine the aqueous solubility of this compound under physiological conditions, a kinetic solubility assay is a common high-throughput method. This protocol outlines a general procedure.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound dihydrochloride

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectrophotometric method)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Spectrophotometer or nephelometer

-

Centrifuge with a plate rotor (for spectrophotometric method)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well in a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement:

-

Nephelometric Method: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the limit of solubility.

-

Spectrophotometric Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance of the supernatant at the λmax of this compound. The concentration is determined from a standard curve of this compound in DMSO/PBS. The highest concentration that remains in solution is the kinetic solubility.

-

Workflow for Kinetic Solubility Assay:

Caption: Workflow for determining the kinetic solubility of this compound.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. While specific degradation pathways for this compound have not been detailed in publicly available literature, a forced degradation study according to ICH guidelines is the standard approach to investigate its stability.

General Storage Recommendations

Based on information from commercial suppliers, the following storage conditions are recommended:

| Form | Recommended Storage Temperature |

| Solid (Powder) | -20°C |

| In Solvent | -80°C (up to 6 months), -20°C (up to 1 month) |

It is advisable to protect the compound from light and moisture.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound dihydrochloride

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

C18 HPLC column

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid this compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all degradation product peaks. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each condition.

-

Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.

-

Determine the degradation kinetics (e.g., zero-order, first-order) for each stress condition.

-

Logical Flow for a Forced Degradation Study:

Caption: Logical workflow for a forced degradation study of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP.

These incretin hormones then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-dependent insulin secretion. The primary downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the exocytosis of insulin-containing granules.

DPP-IV Inhibition and Downstream Signaling in Pancreatic β-Cells:

Caption: Signaling pathway of this compound in pancreatic β-cells.

This in-depth technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the solubility and stability profile is an indispensable step in the continued development of this compound as a potential therapeutic agent.

The Discovery and Development of NVP-DPP728: A Potent and Selective DPP-IV Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent and selective, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV). Its development as a therapeutic agent for type 2 diabetes stemmed from the understanding that inhibiting DPP-IV could potentiate the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for cornerstone assays, a summary of its in vitro and in vivo pharmacological properties, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation and inactivation of several peptide hormones, most notably the incretins GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from active GLP-1 (7-36) amide to yield the inactive GLP-1 (9-36) amide, DPP-IV curtails the beneficial metabolic effects of this hormone.[1][2]

The discovery that inhibition of DPP-IV could prolong the activity of endogenous incretins provided a novel therapeutic strategy for the management of type 2 diabetes. This compound emerged from research efforts to identify small molecule inhibitors of DPP-IV with high potency and selectivity.

Mechanism of Action of this compound

This compound is a competitive and reversible inhibitor of DPP-IV.[3] Its mechanism of action is centered on the potentiation of the incretin pathway. By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1. The resulting increase in circulating levels of active GLP-1 leads to the stimulation of the GLP-1 receptor on pancreatic β-cells. This, in turn, initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin synthesis and secretion.[1]

Signaling Pathway of GLP-1 Receptor Activation

The binding of GLP-1 to its G-protein coupled receptor (GPCR) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4] These downstream effectors mediate the insulinotropic effects of GLP-1 through multiple mechanisms, including the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and an influx of calcium (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.[5][6] PKA also phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in insulin biosynthesis and β-cell proliferation and survival.[7]

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition Kinetics of this compound and Analogs

| Compound | Ki (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (nM) |

| This compound (S-enantiomer) | 11 | 1.3 x 10⁵ | 1.3 x 10⁻³ | 12 |

| D-antipode | ~5500 | Not Reported | 1.5 x 10⁻³ | Not Reported |

| des-cyano analog | >300,000 | Not Reported | Not Reported | Not Reported |

| amide analog | 5600 | Not Reported | Not Reported | Not Reported |

| Data sourced from Hughes et al., 1999.[8] |

Table 2: In Vivo Effects of this compound in Obese Zucker Rats

| Parameter | Vehicle Control | This compound (10 µmol/kg) |

| Fasting Plasma Glucose (mmol/L) | 4.4 ± 0.1 | 4.1 ± 0.2 |

| Glucose AUC (mmol/L · min) | 1674 ± 462 | 209 ± 24 |

| Early Phase Insulin Response | Blunted | Significantly Amplified |

| Plasma GLP-1 (7-36) amide | Rapidly degraded | Degradation completely prevented |

| Data are presented as mean ± SEM. AUC refers to the area under the curve during an oral glucose tolerance test.[2] |

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol describes a representative fluorometric assay to determine the inhibitory activity of this compound against DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.8, containing 80 mM MgCl₂, 140 mM NaCl, and 1% BSA

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution.

-

In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle (for control wells) to triplicate wells.

-

Add 25 µL of diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. The final concentration of the substrate is typically around 40 µM.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9][10]

In Vivo Oral Glucose Tolerance Test (OGTT) in Obese Zucker Rats

This protocol outlines the procedure for an OGTT in a rat model of insulin resistance to evaluate the in vivo efficacy of this compound.

Animals:

-

Male obese (fa/fa) Zucker rats

-

Fasted overnight (approximately 16 hours) with free access to water.

Procedure:

-

Administer this compound (e.g., 10 µmol/kg) or vehicle (e.g., carboxymethylcellulose) orally to the fasted rats.

-

After a specified time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Administer an oral glucose challenge (e.g., 2 g/kg body weight).

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations immediately using a glucometer.

-

Centrifuge the blood samples to separate plasma and store at -80°C for subsequent analysis of insulin and active GLP-1 levels using specific ELISA kits.

-

Plot the blood glucose concentrations over time to generate glucose excursion curves.

-

Calculate the area under the curve (AUC) for glucose to quantify the overall glycemic response.[2]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the literature describes both solution-phase and solid-phase synthetic approaches. A solid-phase synthesis is suitable for the rapid generation of analogs. One described method involves the use of a resin-bound precursor which is sequentially reacted with the necessary building blocks. The final compound is then cleaved from the resin. For instance, a resin can be deprotected and condensed with N-Fmoc-L-proline. Subsequent deprotection and condensation with 2-bromoacetic acid, followed by reaction with 6-(2-aminoethylamino)pyridine-3-carbonitrile, and final cleavage from the resin yields this compound.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DPP-IV that demonstrates significant efficacy in preclinical models of type 2 diabetes. Its development has been a key step in validating DPP-IV as a therapeutic target. The in vitro data clearly show its high affinity and slow-binding kinetics, while in vivo studies in animal models confirm its ability to improve glucose tolerance by potentiating the incretin axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases. Further investigation into the clinical utility and long-term effects of DPP-IV inhibitors continues to be an active area of research.

References

- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

In-Depth Technical Guide: Binding Kinetics of NVP-DPP728 to Dipeptidyl Peptidase-IV

This technical guide provides a comprehensive overview of the binding kinetics of NVP-DPP728, a potent and selective inhibitor, to its target enzyme, Dipeptidyl Peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are interested in the detailed molecular interactions and experimental procedures related to this compound.

Core Concepts

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4] this compound, chemically identified as (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), is a slow-binding inhibitor of DPP-IV.[5] Its mechanism of action involves the formation of a reversible, nitrile-dependent complex with the enzyme, exhibiting transition state characteristics.[5]

Quantitative Binding Kinetics Data

The binding affinity and kinetics of this compound to DPP-IV have been characterized, revealing a high-affinity interaction with slow dissociation properties. The quantitative data from studies on human and bovine DPP-IV are summarized in the table below.

| Parameter | Value | Species/Conditions |

| Ki | 11 nM | Human DPP-IV |

| kon | 1.3 x 105 M-1s-1 | Human DPP-IV |

| koff | 1.3 x 10-3 s-1 | Human DPP-IV |

| Kd | 12 nM | Bovine Kidney DPP-IV ([14C]-NVP-DPP728) |

| koff | 1.0 x 10-3 s-1 | Bovine Kidney DPP-IV (in the absence of H-Gly-Pro-AMC) |

| koff | 1.6 x 10-3 s-1 | Bovine Kidney DPP-IV (in the presence of 200 µM H-Gly-Pro-AMC) |

| Dissociation t1/2 | ~10 min | Bovine Kidney DPP-IV |

Experimental Protocols

The determination of the binding kinetics of this compound to DPP-IV involves specific and sensitive enzymatic assays. The following sections detail the methodologies employed in the key experiments.

DPP-IV Inhibition Assay

The inhibitory activity of this compound on DPP-IV is assessed by measuring the reduction in the enzyme's amidolytic activity.

Materials:

-

Purified human or bovine DPP-IV

-

This compound

-

Fluorogenic substrate: H-Gly-Pro-AMC

-

Assay Buffer (e.g., HEPES buffer at pH 7.8)

-

96-well plates (black plates for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified DPP-IV enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Pro-AMC to each well.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340Ex/460Em).[6]

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[7]

Determination of Association (kon) and Dissociation (koff) Rate Constants

The slow-binding nature of this compound requires specific experimental setups to determine the on and off-rates.

For kon:

-

Pre-incubate DPP-IV and this compound for varying periods.

-

At each time point, initiate the reaction by adding the substrate.

-

The progress of inhibition is monitored, and the apparent first-order rate constant for the onset of inhibition is determined at each inhibitor concentration.

-

The kon is then calculated from the slope of the plot of the apparent rate constant versus the inhibitor concentration.

For koff:

-

Pre-incubate DPP-IV with a saturating concentration of this compound to form the enzyme-inhibitor complex.

-

Rapidly dilute the complex into a solution containing a high concentration of the substrate.

-

Monitor the return of enzymatic activity over time as the inhibitor dissociates from the enzyme.

-

The dissociation rate constant (koff) is determined by fitting the data to a first-order exponential decay equation.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed binding mechanism of this compound to DPP-IV.

Caption: Experimental workflow for DPP-IV inhibition assay.

Caption: Proposed two-step inhibition mechanism of this compound.

Mechanism of Action

This compound inhibits DPP-IV through a two-step mechanism.[5] Initially, the inhibitor rapidly forms a non-covalent encounter complex (EI) with the enzyme. This is followed by a slower isomerization to a more stable, reversible, nitrile-dependent complex (EI*). This two-step process is consistent with the observed slow-binding kinetics. The nitrile functionality at the 2-pyrrolidine position of this compound is crucial for its high inhibitory potency.[5] The dissociation of the inhibitor from this stable complex is slow, leading to a prolonged duration of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. diabetesjournals.org [diabetesjournals.org]

The Structure-Activity Relationship of NVP-DPP728: A Deep Dive into a Potent DPP-IV Inhibitor

For Immediate Release

SUMMIT, NJ – November 20, 2025 – This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NVP-DPP728, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the molecular features governing the inhibitory activity of this compound and its analogues, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

This compound, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a reversible and nitrile-dependent inhibitor of DPP-IV.[1][2] The inhibition of this enzyme plays a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][3] This, in turn, potentiates insulin release in a glucose-dependent manner.[1][3]

Core Structure-Activity Relationship Insights

The potent inhibitory activity of this compound is intrinsically linked to its specific chemical architecture. SAR studies have pinpointed the cyanopyrrolidine moiety as a critical component for high-affinity binding to the DPP-IV active site.

Key findings from SAR studies indicate:

-

The Essential Role of the Cyanopyrrolidine Moiety: The (S)-2-cyanopyrrolidine group is paramount for the inhibitory activity of this compound. The nitrile functionality is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.

-

Stereochemistry is Crucial: The (S)-configuration of the cyanopyrrolidine ring is essential for optimal binding. The corresponding (R)-enantiomer (D-antipode) exhibits a dramatic loss of potency, being approximately 500-fold less active than this compound.[2]

-

Impact of the Nitrile Group: Removal of the nitrile group (des-cyano analogue) or its replacement with an amide functionality leads to a significant reduction in inhibitory activity, with Ki values increasing to the micromolar range.[2] This underscores the critical role of the nitrile in the mechanism of inhibition.

Quantitative Analysis of this compound and Analogues

The following table summarizes the quantitative data on the inhibitory potency of this compound and its key analogues against human DPP-IV.

| Compound Name | Modification | DPP-IV Inhibition Ki (nM) | Fold Change vs. This compound |

| This compound | None (Parent Compound) | 11 [1][2][4] | 1 |

| D-antipode | (R)-configuration of cyanopyrrolidine | ~5500 | ~500-fold less potent |

| Des-cyano analogue | Nitrile group removed | >5600 | >500-fold less potent |

| Amide analogue | Nitrile group replaced with amide | >300,000 | >27,000-fold less potent |

Mechanism of Action: DPP-IV Inhibition

This compound functions by inhibiting the enzymatic activity of DPP-IV, a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone GLP-1. By blocking this degradation, this compound effectively increases the circulating levels of active GLP-1. This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.

Mechanism of DPP-IV Inhibition by this compound.

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of this compound and its analogues against DPP-IV is provided below. This protocol is based on a fluorometric assay that measures the cleavage of a synthetic DPP-IV substrate.

In Vitro DPP-IV Inhibition Assay Protocol

-

Materials and Reagents:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound and analogue compounds

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and its analogues in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations for IC50 determination.

-

-

Assay Procedure:

-

Add a defined amount of recombinant human DPP-IV enzyme to each well of a 96-well plate.

-

Add the serially diluted compounds to the respective wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (vehicle).

-

Incubate the enzyme and compound mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, especially for reversible competitive inhibitors.

-

Workflow for the in vitro DPP-IV inhibition assay.

Conclusion

The structure-activity relationship of this compound highlights the critical importance of the (S)-2-cyanopyrrolidine moiety for its potent and selective inhibition of DPP-IV. This understanding, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the rational design of novel DPP-IV inhibitors with improved therapeutic profiles for the treatment of type 2 diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

An In-Depth Technical Guide to NVP-DPP728: A Potent Dipeptidyl Peptidase IV Inhibitor

This technical guide provides a comprehensive overview of NVP-DPP728, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this compound. This document details its chemical properties, mechanism of action, key quantitative data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a nitrile-containing compound that exists as a free base and a dihydrochloride salt. The presence of the nitrile functionality is crucial for its potent inhibitory activity.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| CAS Number | 247016-69-9[1][2][3] | 207556-62-5 |

| Molecular Formula | C15H18N6O[2][4] | C15H18N6O·2HCl[1] |

| Molecular Weight | 298.34 g/mol [2] | 371.27 g/mol [1] |

Mechanism of Action

This compound is a potent, selective, and reversible slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The primary mechanism of action of this compound involves the inhibition of DPP-IV, which in turn prevents the degradation of GLP-1.[2] This leads to an increase in the circulating levels of active GLP-1. Elevated GLP-1 levels stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. The overall effect is improved glycemic control, particularly in response to a meal.

Signaling Pathway of this compound Action

Quantitative Data

This compound exhibits high potency and selectivity for DPP-IV. The following tables summarize key in vitro and in vivo findings.

In Vitro DPP-IV Inhibition

| Parameter | Value | Species | Enzyme Source | Reference |

| K_i | 11 nM | Human | --- | |

| IC_50 | 14 nM | --- | --- | |

| k_on | 1.3 x 10^5 M⁻¹s⁻¹ | Human | --- | |

| k_off | 1.3 x 10⁻³ s⁻¹ | Human | --- | |

| K_d | 12 nM | Bovine | Kidney | |

| Selectivity | >15,000-fold over DPP-II | --- | --- |

In Vivo Efficacy in Animal Models

| Animal Model | Dose | Route | Effect | Reference |

| Obese Zucker rats | 3.72 mg/kg | p.o. | Increased plasma GLP-1, improved oral glucose tolerance | |

| Aged Wistar and F344 rats | 10 mmol/kg | p.o. | Ameliorated early insulin response and glucose tolerance | |

| ZDF rats | --- | --- | Sustained improvement in glucose tolerance |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and are intended to serve as a guide for researchers.

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-IV.

Materials:

-

Human recombinant DPP-IV

-

DPP-IV substrate: H-Gly-Pro-7-amino-4-methylcoumarin (AMC)

-

Assay Buffer: Tris-HCl (pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (no inhibitor) and a blank (no enzyme).

-

Add human recombinant DPP-IV to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-IV substrate, H-Gly-Pro-AMC, to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in a rat model.

Animal Model:

-

Male Zucker rats (lean and obese) or other appropriate rat strain.

Materials:

-

This compound

-

Vehicle (e.g., water or 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg)

-

Blood collection supplies (e.g., tail vein lancets, capillaries)

-

Glucometer

-

ELISA kits for insulin and GLP-1 measurement

Procedure:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle orally (p.o.) by gavage.

-

At a specified time post-dose (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Administer an oral glucose load (gavage).

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Measure blood glucose levels immediately using a glucometer.

-

Process the remaining blood to obtain plasma and store at -80°C for later analysis.

-

Measure plasma insulin and active GLP-1 concentrations using specific ELISA kits.

-

Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram

References

- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl peptidase IV inhibitor this compound ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NVP-DPP728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent and reversible inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby potentiating their insulinotropic effects in a glucose-dependent manner.[1][2] This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory kinetics, mechanism of action, and relevant experimental protocols.

Mechanism of Action

This compound is a slow-binding inhibitor of DPP-IV.[1] Its mechanism involves a two-step process, suggesting the formation of a reversible, nitrile-dependent complex with the enzyme, which exhibits transition state characteristics.[1] The nitrile group at the 2-pyrrolidine position in the L-configuration is crucial for its maximal inhibitory activity.[1] The inhibition of DPP-IV by this compound leads to elevated levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, ultimately leading to improved glycemic control.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Kinetics of this compound against DPP-IV

| Parameter | Species | Value | Reference |

| Ki | Human | 11 nM | [1] |

| kon | Human | 1.3 x 105 M-1s-1 | [1] |

| koff | Human | 1.3 x 10-3 s-1 | [1] |

| Kd | Bovine | 12 nM | [1] |

Table 2: Selectivity Profile of this compound

A comprehensive in vitro selectivity profile of this compound against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and other serine proteases (e.g., FAP, PREP) is not extensively detailed in publicly available literature. However, the development of selective DPP-IV inhibitors is crucial, as off-target inhibition, particularly of DPP-8 and DPP-9, has been associated with toxicity in preclinical studies.[3] this compound has been described as a "specific and selective inhibitor" of DPP-IV in functional studies.[4] Further detailed selectivity screening would be a critical component of a full preclinical data package.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of enzyme inhibitors. Below are representative protocols for key experiments.

In Vitro DPP-IV Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (e.g., IC50 or Ki) of this compound against purified DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

This compound

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.

-

Enzyme Preparation: Dilute the recombinant human DPP-IV enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Assay Reaction: a. In a 96-well plate, add a small volume of the diluted this compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted DPP-IV enzyme solution to all wells except the negative control. c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for IC50 determination.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence in kinetic mode using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves. b. Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. d. For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Cell-Based GLP-1 Secretion Assay

This protocol outlines a method to assess the effect of this compound on the stability of secreted GLP-1 from an enteroendocrine cell line.

Materials:

-

GLUTag or STC-1 enteroendocrine cell line

-

Cell culture medium (e.g., DMEM with high glucose, 10% FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with BSA

-

This compound

-

GLP-1 secretagogue (e.g., glucose, phorbol 12-myristate 13-acetate (PMA))

-

Active GLP-1 ELISA kit

-

BCA protein assay kit

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding: Culture the enteroendocrine cells in appropriate medium. Seed the cells into 24-well plates at a suitable density and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with KRBB and then pre-incubate them in KRBB for a period (e.g., 1 hour) to establish a baseline.

-

Treatment: a. Prepare treatment solutions in KRBB containing the GLP-1 secretagogue with and without various concentrations of this compound. b. Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells. c. Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.

-

Data Analysis: Normalize the measured active GLP-1 concentrations to the total protein content in each well to account for variations in cell number. Compare the levels of active GLP-1 in the presence and absence of this compound to determine its effect on GLP-1 stability.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of a DPP-IV inhibitor like this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific inhibition of DPP-IV through a slow-binding, reversible mechanism. The provided experimental protocols offer a framework for the systematic evaluation of this and similar compounds. A thorough understanding of the in vitro properties, including kinetic parameters and cellular activity, is fundamental for the progression of such molecules in the drug discovery and development pipeline. While comprehensive public data on its selectivity is limited, the importance of high selectivity for DPP-IV over related proteases is a critical consideration for the safety and efficacy of this class of therapeutic agents.

References

- 1. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting inhibition of fibroblast activation protein-α and prolyl oligopeptidase activities on cells common to metastatic tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-DPP728: An In-Depth Analysis of its Selectivity for Dipeptidyl Peptidase-IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by NVP-DPP728, a potent and reversible inhibitor. This document delves into the quantitative measures of its selectivity, detailed experimental methodologies for assessing protease inhibition, and the core signaling pathways affected by its mechanism of action.

Executive Summary

This compound is a nitrile-dependent, slow-binding inhibitor of DPP-IV, an enzyme pivotal in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound potentiates the action of GLP-1, leading to enhanced glucose-dependent insulin secretion. This mechanism has positioned DPP-IV inhibitors as a significant therapeutic class for the management of type 2 diabetes. A critical aspect of the drug's profile is its selectivity for DPP-IV over other closely related proteases, which is crucial for minimizing off-target effects. This guide will explore the available data on this selectivity.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against DPP-IV has been well-characterized. The available data on its selectivity for DPP-IV over other proteases is summarized below. It is important to note that while the potency against DPP-IV is well-documented, specific inhibitory constants for a broad panel of other proteases are not extensively available in public literature.

| Protease Target | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity Fold (over DPP-IV) |

| Dipeptidyl Peptidase-IV (DPP-IV) | 11 nM[1] | 14 nM | - |

| Dipeptidyl Peptidase-II (DPP-II) | Data not publicly available | >15,000-fold less potent than against DPP-IV | >15,000 |

| Other Proline-cleaving Proteases | Data not publicly available | >15,000-fold less potent than against DPP-IV | >15,000 |

| Dipeptidyl Peptidase-8 (DPP-8) | Data not publicly available | Data not publicly available | Data not publicly available |

| Dipeptidyl Peptidase-9 (DPP-9) | Data not publicly available | Data not publicly available | Data not publicly available |

Note: The high selectivity over DPP-II and other proline-cleaving proteases is based on qualitative statements from available literature. Specific Kᵢ or IC₅₀ values for these enzymes are not specified.

Experimental Protocols

The determination of the selectivity of a protease inhibitor like this compound involves a series of in vitro enzymatic assays. Below is a detailed methodology for a typical fluorescence-based assay used to determine the inhibitory activity against DPP-IV and other related proteases.

In Vitro Protease Inhibition Assay (Fluorescence-Based)

1. Principle:

This assay measures the enzymatic activity of the target protease (e.g., DPP-IV, DPP-8, DPP-9) by monitoring the cleavage of a fluorogenic substrate. The substrate, typically a peptide conjugated to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), becomes fluorescent upon cleavage by the enzyme. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate, allowing for the determination of its inhibitory potency (IC₅₀).

2. Materials and Reagents:

-

Recombinant human proteases (DPP-IV, DPP-II, DPP-8, DPP-9, etc.)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV)

-

This compound (test inhibitor)

-

Reference inhibitor (e.g., Sitagliptin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations.

-

Dilute the recombinant protease to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Prepare the fluorogenic substrate solution in the assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) for the respective enzyme to accurately determine the inhibitory constant (Kᵢ) for competitive inhibitors.

-

-

Assay Reaction:

-

To the wells of a 96-well black microplate, add the following:

-

Test Wells: 25 µL of the diluted this compound solution.

-

Positive Control Wells: 25 µL of a known inhibitor solution.

-

Negative Control (100% activity) Wells: 25 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme) Wells: 50 µL of assay buffer.

-

-

Add 25 µL of the diluted enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

4. Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time curve.

-

Subtract the average reaction rate of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

To assess selectivity, repeat this protocol for a panel of different proteases (e.g., DPP-II, DPP-8, DPP-9) using their respective preferred substrates. The selectivity is then expressed as the ratio of IC₅₀ values (IC₅₀ of off-target protease / IC₅₀ of DPP-IV).

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining protease inhibitor IC₅₀.

Signaling Pathway

References

Foundational Studies on NVP-DPP728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on NVP-DPP728, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. The document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and development in the field of metabolic diseases.

Core Mechanism of Action

This compound, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, is a reversible and slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV).[1][2] Its primary mechanism of action involves the inhibition of the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[2][3] By preventing the breakdown of GLP-1, this compound enhances the endogenous levels of this active hormone, leading to a potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[1][2][4] The inhibition mechanism is characterized as a two-step process that results in the formation of a reversible, nitrile-dependent complex with the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from foundational in vitro and preclinical studies.

In Vitro Efficacy and Kinetics

| Parameter | Value | Species/System | Reference |

| Ki (DPP-IV) | 11 nM | Human | [1][2] |

| kon | 1.3 x 105 M-1s-1 | Human DPP-IV | [1] |

| koff | 1.3 x 10-3 s-1 | Human DPP-IV | [1] |

| Dissociation t1/2 | ~10 min | Bovine DPP-IV | [1] |

| Kd | 12 nM | Bovine Kidney DPP-IV | [1] |

| IC50 (DPP-IV) | 5-10 nM | Human and Rat Plasma |

Preclinical Pharmacokinetic Profile of a Structurally Related DPP-IV Inhibitor

| Parameter | Rat | Monkey | Human | Reference |

| Bioavailability (F) | - | - | 85% | |

| Tmax (oral) | - | - | 1.7 h | |

| Plasma Half-life (t1/2) | - | - | 2-3 h | |

| Plasma Clearance | - | - | 41 L/h (total systemic) | |

| Volume of Distribution (Vd) | - | - | 71 L (steady state) |

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational studies of this compound are provided below.

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol is based on the fluorometric detection of DPP-IV activity using a synthetic substrate.

Materials:

-

DPP-IV enzyme (recombinant human or from plasma)

-

This compound (or other test inhibitors)

-

DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in Assay Buffer.

-

In a 96-well microplate, add the test concentrations of this compound or vehicle control.

-

Add the DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol describes a typical OGTT procedure in a preclinical rodent model, such as the Zucker rat, to evaluate the in vivo efficacy of this compound.

Materials:

-

Male Zucker rats (or other appropriate rodent model)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 40% w/v)

-

Blood glucose meter and test strips

-

Oral gavage needles

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline body weight of each animal.

-

Administer this compound or vehicle orally via gavage at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.

-

Immediately after the baseline blood sample, administer a glucose solution orally via gavage (e.g., 2 g/kg body weight).

-

Collect subsequent blood samples at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure the blood glucose concentration at each time point.

-

Plot the blood glucose concentration over time for both the this compound and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Visualizations

The following diagrams illustrate key concepts related to the foundational studies of this compound.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound evaluation.

References

- 1. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dipeptidyl peptidase IV inhibitor this compound reduces plasma glucagon concentration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NVP-DPP728 in In Vivo Glucose Tolerance Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glucose tolerance.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in an in vivo oral glucose tolerance test (OGTT) in rodent models, a critical assay for evaluating the efficacy of anti-diabetic compounds.

Mechanism of Action

This compound competitively and reversibly inhibits the serine protease activity of DPP-IV. This enzyme is found on the surface of various cell types and in a soluble form in the plasma. DPP-IV inactivates incretin hormones by cleaving their N-terminal dipeptides. The inhibition of DPP-IV by this compound prevents this degradation, leading to prolonged activity of GLP-1 and GIP.[4][5][6] This results in an augmented incretin effect, characterized by:

-

Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.

-

Delayed Gastric Emptying: GLP-1 can also slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.

This concerted mechanism of action makes DPP-IV inhibitors like this compound effective agents for improving glycemic control.

Signaling Pathway

Caption: this compound inhibits DPP-IV, increasing active GLP-1 and improving glucose homeostasis.

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed for conducting an OGTT in rats to evaluate the effect of this compound.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% Carboxymethylcellulose [CMC] in water)

-

D-Glucose solution (20% or 40% w/v in sterile water or saline)

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Oral gavage needles

-

Animal scale

-

Timer

Animal Model:

-

Male Zucker diabetic fatty (ZDF) rats, obese Zucker rats (fa/fa), or aged Wistar rats are commonly used models of insulin resistance and glucose intolerance.[1][2][7] Age-matched lean littermates or young, healthy rats can serve as controls.

Procedure:

-

Animal Acclimation and Fasting:

-

House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment.

-

Fast the animals for 16-18 hours overnight with free access to water.[8]

-

-

Preparation of Dosing Solutions:

-

Experimental Groups:

-

Vehicle Control: Receives the vehicle without this compound.

-

This compound Treated: Receives this compound at the desired dose.

-

It is recommended to have at least 6-8 animals per group.

-

-

Experimental Workflow:

Caption: Experimental workflow for the in vivo oral glucose tolerance test with this compound.

-

Detailed Steps:

-

t = -30 min: Weigh the fasted animals. Obtain a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Immediately after the baseline blood sample, administer this compound or vehicle via oral gavage.

-

t = 0 min: Administer the glucose solution via oral gavage. Start the timer immediately.

-

t = 15, 30, 60, 90, and 120 min: Collect blood samples from the tail vein at these time points to measure blood glucose levels.[1][9] If plasma insulin is to be measured, collect blood in tubes containing an anticoagulant and a DPP-IV inhibitor, and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

-

Data Presentation and Analysis:

-

Plot the mean blood glucose concentrations at each time point for each experimental group to generate a glucose excursion curve.

-

Calculate the Area Under the Curve (AUC) for the glucose response from t=0 to t=120 min using the trapezoidal rule.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the AUC between the vehicle-treated and this compound-treated groups. A significant reduction in the AUC for the this compound group indicates improved glucose tolerance.

Quantitative Data Summary

The following tables summarize the effects of this compound on various parameters during an OGTT in different rat models.

Table 1: Effect of this compound on Glucose and Insulin Levels in Obese Zucker Rats

| Parameter | Treatment Group | Baseline (0 min) | Peak Glucose (mmol/L) | Glucose AUC (mmol/L * 120 min) | Peak Insulin (pmol/L) |

| Obese (fa/fa) | Vehicle | 6.1 ± 0.3 | 15.3 ± 0.4 | 1674 ± 46 | ~1500 |

| This compound (10 µmol/kg) | 6.0 ± 0.2 | 12.1 ± 1.0 | 1147 ± 117 | ~2500 | |

| Lean (FA/?) | Vehicle | 4.4 ± 0.1 | 9.3 ± 0.3 | 209 ± 24 | ~200 |

| This compound (10 µmol/kg) | 4.1 ± 0.2 | 9.0 ± 0.4 | 147 ± 14 | ~300 |

Data adapted from Balkan et al., Diabetologia (1999).[2]

Table 2: Effect of this compound on Glucose Tolerance in Aged Rats

| Animal Model | Treatment Group | Glucose AUC (% of control) | Early Insulin Response (% of control) |

| Aged Wistar (DPP-IV +) | This compound | Decreased | Potentiated |

| Aged Fischer 344 (DPP-IV +) | This compound | Decreased | Potentiated |

| Aged Fischer 344 (DPP-IV -) | This compound | No significant effect | No significant effect |

Data summarized from Yoshikawa et al., Japanese Journal of Pharmacology (2002).[1]

Safety and Handling

-

Follow standard laboratory safety procedures when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

The protocol described in these application notes provides a robust and reproducible method for evaluating the in vivo efficacy of the DPP-IV inhibitor this compound in improving glucose tolerance. The provided data and diagrams offer a comprehensive overview of its mechanism of action and expected outcomes in relevant preclinical models. This information is intended to guide researchers in the design and execution of their studies in the field of diabetes and metabolic disease drug discovery.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of dipeptidyl peptidase IV with this compound increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]

- 5. e-jarb.org [e-jarb.org]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Comparison of area under the curve in various models of diabetic rats receiving chronic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Caco-2 Cell Permeability Assay with NVP-DPP728

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a widely utilized in vitro model to predict the in vivo absorption of orally administered drugs.[1][2][3][4][5] Derived from a human colorectal carcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2][3][4][5] This application note provides a detailed protocol for assessing the permeability of NVP-DPP728, a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor, using the Caco-2 cell model.[6] Understanding the intestinal permeability of this compound is crucial for its development as an oral therapeutic agent for type 2 diabetes.

This compound inhibits DPP-IV, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion.[6]

Data Presentation

Due to the lack of publicly available Caco-2 permeability data for this compound, the following table presents a representative example of expected results for a small molecule drug with moderate to high permeability. This data is for illustrative purposes to guide researchers in their data analysis and interpretation.

Table 1: Representative Caco-2 Permeability Data for a Test Compound (e.g., this compound)

| Parameter | Value | Interpretation |

| Apparent Permeability Coefficient (Papp) A to B | 15.0 x 10-6 cm/s | High Permeability |

| Apparent Permeability Coefficient (Papp) B to A | 30.0 x 10-6 cm/s | Potential for Active Efflux |

| Efflux Ratio (Papp B to A / Papp A to B) | 2.0 | Indicates Active Efflux |

| Recovery (%) | 95% | Good Compound Stability and Low Non-specific Binding |

Table 2: Classification of Intestinal Permeability based on Papp Values

| Permeability Classification | Papp Value (x 10-6 cm/s) | Expected In Vivo Absorption |

| High | > 10 | Well Absorbed (>70%) |

| Moderate | 1 - 10 | Moderately Absorbed (20-70%) |

| Low | < 1 | Poorly Absorbed (<20%) |

Experimental Protocols

I. Caco-2 Cell Culture and Maintenance

-

Cell Line: Caco-2 cells (ATCC® HTB-37™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

II. Seeding Caco-2 Cells on Transwell® Inserts

-

Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).

-

Seeding Density: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto the apical (upper) chamber of the Transwell® inserts.

-

Differentiation: Culture the cells for 18-22 days to allow for the formation of a differentiated and polarized monolayer.[2] Change the culture medium every 2-3 days.

III. Assessment of Monolayer Integrity

Before initiating the permeability assay, it is critical to assess the integrity of the Caco-2 cell monolayer.

-

Transepithelial Electrical Resistance (TEER):

-

Measure the TEER of the cell monolayer using a voltohmmeter.

-

Equilibrate the plates to room temperature for 30 minutes before measurement.

-

A TEER value > 200 Ω·cm2 is generally considered acceptable for a confluent monolayer.[1]

-

-